6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione
Overview
Description
6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione is a useful research compound. Its molecular formula is C8H4INO3 and its molecular weight is 289.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163036. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Quinolines and Benzazepines : 2H-3,1-Benzoxazine-2,4(1H)-dione and its N-methyl analogue react with alkylidenephosphoranes to synthesize substituted quinolines and benzazepines, as well as indanone and furan derivatives. This study outlines reaction mechanisms to explain the formation of the products obtained (Kamel & Abdou, 2007).
Thermal Decomposition and Polymerization : A new compound was prepared by reaction of phosgene with 2, 5-diaminoterephthalic acid. The thermal decomposition of 2H,3,1-benzoxazine-2,4,(1H)-dione was studied as a model reaction, indicating potential for creating highly condensed cross-linked polymers with high thermal stability (Loughran, 1970).
Synthesis of Pyrazolo[5,1-b]quinazolin-9-ones : The study described the reactions of 2H-3,1-benzoxazine-2,4-(1H)dione (isatoic anhydride) with anions of 1,4-dihydro-5H-pyrazol-5-ones. This method facilitated the preparation of a series of substituted pyrazolo[5,1-b]quinazolin-9-ones, indicating potential pharmacological applications (Sircar, Capiris, & Kesten, 1981).
Antimycobacterial Properties : Research on 3-Benzyl-2H-1,3-benzoxazine-2,4(3H)-diones and related derivatives has shown promising results against potentially pathogenic strains of Mycobacterium. The study explores the structural variations influencing antimycobacterial activity (Waisser et al., 2003).
Synthesis and Characterization of Polyamides : Research into the ring-scission polymerization of 6,6'-bis[3, 1-benzoxazin-2,4-dione] explores how various catalysts under different conditions can yield polyanthranilides. This indicates potential applications in the creation of specialty polymers with unique properties (Thar, 1982).
Antifungal Activities : A study on novel 6-iodoquinazolin-4(3H)-one derivatives, prepared starting from 6-iodo-2-ethoxy-4H-3,1-benzoxazin-4-one, showed promising fungicidal activities, indicating potential use in agriculture or medicine (El-Hashash et al., 2015).
Properties
IUPAC Name |
6-iodo-1H-3,1-benzoxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQFCSRQZPCIHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303860 | |
Record name | 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116027-10-2 | |
Record name | 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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